molecular formula C7H6BrN3 B12106425 3-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine

3-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B12106425
M. Wt: 212.05 g/mol
InChI Key: VQBZXATXXCWTPY-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. It is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3-position and a methyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromo-1-methylpyrazole with a suitable pyridine derivative under acidic conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the compound, such as pyrazolopyridine oxides.

    Reduction Products: Reduced derivatives with altered functional groups.

Scientific Research Applications

3-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. This binding can modulate the activity of these targets, leading to therapeutic effects. The pathways involved often include signal transduction cascades, such as the Ras/Erk or PI3K/Akt pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1H-pyrazolo[4,3-b]pyridine
  • 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine
  • 3-Bromo-1H-pyrazolo[3,4-c]pyridine
  • 5-Bromo-3-iodo-7-azaindole

Uniqueness

3-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 3-position and the methyl group at the 1-position allows for unique interactions with molecular targets, making it a valuable compound in drug discovery and material science .

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

3-bromo-1-methylpyrazolo[4,3-c]pyridine

InChI

InChI=1S/C7H6BrN3/c1-11-6-2-3-9-4-5(6)7(8)10-11/h2-4H,1H3

InChI Key

VQBZXATXXCWTPY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=NC=C2)C(=N1)Br

Origin of Product

United States

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